molecular formula C13H20ClFN2S2 B3043354 Triethylammonium (3-chloro-4-fluoroanilino)methanedithioate CAS No. 849066-46-2

Triethylammonium (3-chloro-4-fluoroanilino)methanedithioate

Cat. No. B3043354
CAS RN: 849066-46-2
M. Wt: 322.9 g/mol
InChI Key: MCAKMCIGSAYEEH-UHFFFAOYSA-N
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Description

Haloalkene Oxidation Analysis

The study conducted on the soluble methane monooxygenase from Methylosinus trichosporium OB3b reveals its capability to oxidize various halogenated alkenes, including environmentally significant contaminants like trichloroethylene (TCE). The oxidation rates for chloroalkenes were found to be on par with methane, indicating a highly efficient process. Notably, tetrachloroethylene was an exception due to steric hindrance rather than electronic effects, as chlorotrifluoroethylene was successfully oxidized. The oxidation mechanism primarily involves epoxidation, as indicated by the formation of diagnostic adducts. Interestingly, the study also observed aldehydic products from atomic migration, suggesting the presence of a cationic intermediate during the oxidation process .

Polymorphism and Structure Analysis

The inclusion compound of 1,2-dichloroethane with tris(5-acetyl-3-thienyl) methane (TATM) was extensively studied using various techniques, including single crystal and powder X-ray diffraction, as well as solid-state NMR spectroscopy. The compound was found to crystallize in two polymorphic forms, triclinic and monoclinic, with the TATM molecules forming "bottleneck" channels. The guest molecules, 1,2-dichloroethane, were exclusively in the trans form within these channels. The dynamics of these guest molecules were probed using deuterium NMR spectroscopy, revealing a complex motion that did not align with the simplest model of internal rotation. Instead, a more elaborate model involving 180° flips of the trans conformer was proposed to match the experimental data .

Synthesis Analysis

The papers provided do not directly address the synthesis of "Triethylammonium (3-chloro-4-fluoroanilino)methanedithioate". However, the methodologies and analyses presented in the studies of other compounds could potentially be applied to the synthesis of this compound. For instance, the understanding of oxidation mechanisms and polymorphism could inform the synthesis process by suggesting conditions under which the compound might be stable or how it might interact with other substances .

Chemical Reactions Analysis

While the specific chemical reactions of "Triethylammonium (3-chloro-4-fluoroanilino)methanedithioate" are not detailed in the provided papers, the oxidation reactions of haloalkenes by methane monooxygenase offer insights into the types of reactions that halogenated compounds can undergo. These reactions include epoxidation and subsequent hydrolysis, as well as intramolecular halide or hydride migration .

Physical and Chemical Properties Analysis

The physical and chemical properties of "Triethylammonium (3-chloro-4-fluoroanilino)methanedithioate" are not directly discussed in the provided papers. However, the study of the TATM inclusion compound provides valuable information on how structural analysis can reveal the dynamics and conformation of guest molecules within a host structure, which could be relevant for understanding the behavior of similar compounds .

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)carbamodithioate;triethylazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNS2.C6H15N/c8-5-3-4(10-7(11)12)1-2-6(5)9;1-4-7(5-2)6-3/h1-3H,(H2,10,11,12);4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCAKMCIGSAYEEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH+](CC)CC.C1=CC(=C(C=C1NC(=S)[S-])Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClFN2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethylammonium (3-chloro-4-fluoroanilino)methanedithioate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triethylammonium (3-chloro-4-fluoroanilino)methanedithioate
Reactant of Route 2
Triethylammonium (3-chloro-4-fluoroanilino)methanedithioate
Reactant of Route 3
Triethylammonium (3-chloro-4-fluoroanilino)methanedithioate
Reactant of Route 4
Triethylammonium (3-chloro-4-fluoroanilino)methanedithioate
Reactant of Route 5
Triethylammonium (3-chloro-4-fluoroanilino)methanedithioate
Reactant of Route 6
Triethylammonium (3-chloro-4-fluoroanilino)methanedithioate

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